Hydroxocobalamin (Standard)

Pharmacokinetics Vitamin B12 Deficiency Parenteral Formulation

Standard cyanocobalamin fails to elevate liver B12 stores and activates slowly. Hydroxocobalamin solves both: - 6-fold faster intracellular activation vs. cyanocobalamin - Single dose maintains hepatic cobalamin ≥28 days (p<0.05) - 92% survival as monotherapy for cyanide toxicity - NO scavenger increases vascular resistance-unique tool for NO pathway studies Bulk supply available for pharmaceutical formulation, veterinary sustained-release, and research applications.

Molecular Formula C62H89CoN13O15P
Molecular Weight 1346.4 g/mol
Cat. No. B15575469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxocobalamin (Standard)
Molecular FormulaC62H89CoN13O15P
Molecular Weight1346.4 g/mol
Structural Identifiers
InChIInChI=1S/C62H90N13O14P.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;1H2/q;+3;/p-3/t31-,34+,35+,36+,37-,41+,52+,53+,56?,57-,59+,60-,61-,62-;;/m0../s1
InChIKeyYOZNUFWCRFCGIH-PMEYKKDOSA-K
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxocobalamin: Cellular Activation and Retention


Hydroxocobalamin (Standard), also designated as vitamin B12a or OH-Cbl, is a naturally occurring cobalamin compound that functions as a precursor to the metabolically active coenzyme forms methylcobalamin and adenosylcobalamin [1]. Unlike the industrially prevalent cyanocobalamin, which is considered an 'artificial product,' hydroxocobalamin represents one of the physiological forms found in the animal organism [2]. It serves as a high-grade reference standard for analytical method validation, pharmaceutical quality control, and research applications requiring precise quantification or differentiation of B12 vitamers. Its distinguishing structural feature is a hydroxo ligand coordinated to the central cobalt atom, which confers unique binding properties, including rapid cyanide scavenging and differential protein binding [3].

1 Reported accelerated intracellular activation for cobalamin metabolism studies
2 Extended tissue retention profile supports sustained delivery models
3 Naturally occurring transcobalamin-bound form for physiological studies

Why Hydroxocobalamin Cannot Be Substituted


In-class substitution of cobalamins—specifically replacing hydroxocobalamin with cyanocobalamin or methylcobalamin—is not scientifically justified due to profound differences in pharmacokinetic retention, cellular processing kinetics, stability profiles, and unique ligand-scavenging capabilities. While all cobalamins can theoretically correct B12 deficiency, their physical-chemical properties diverge significantly. For instance, hydroxocobalamin exhibits markedly superior intramuscular retention (approximately 75% vs. 20% for cyanocobalamin) and distinct serum protein binding, which fundamentally alters its pharmacodynamic profile [1]. Furthermore, unlike cyanocobalamin, hydroxocobalamin possesses the unique capacity to stoichiometrically bind and neutralize cyanide, nitric oxide, and hydrogen sulfide, making it a critical antidote compound not replaceable by other B12 forms [2]. These differences necessitate the procurement of a verified Hydroxocobalamin Standard, rather than a generic 'B12' reference material, for accurate analytical quantification, formulation development, and specific toxicological research applications.

Target Hydroxocobalamin – faster intracellular processing and sustained hepatic retention
Substitute Cyanocobalamin – may delay coenzyme conversion and fail to elevate tissue stores
Target Hydroxocobalamin – unique NO-scavenging activity
Substitute Cyanocobalamin – hemodynamically inert, does not reproduce pressor effect

Hydroxocobalamin Head-to-Head Evidence


Intracellular Activation vs Cyanocobalamin

Hydroxocobalamin demonstrates substantially higher intramuscular retention compared to cyanocobalamin, which translates directly to extended dosing intervals in clinical maintenance therapy. Following an intramuscular injection of approximately 1 mg, hydroxocobalamin showed a retention of approximately 75% compared to only 20% for cyanocobalamin [1]. This difference is mechanistically explained by the greater binding of hydroxocobalamin to serum proteins and its slower diffusion, which reduces glomerular filtration and subsequent urinary loss [1].

Intracellular Activation
Head-to-head
6-fold faster activation vs. cyanocobalamin; 2-fold faster accumulation
Supports faster coenzyme conversion in cell models
HeLa cell kinetic model; reported processing rate
Pharmacokinetics Vitamin B12 Deficiency Parenteral Formulation

Long-Term Liver Retention

Hydroxocobalamin (HOCbl) is internalized and processed by cells at a significantly faster rate than cyanocobalamin (CNCbl), despite similar overall uptake percentages. Kinetic modeling in HeLa cells revealed that the intracellular 'activating' processing of HOCbl is six-fold faster than that of CNCbl [1]. Additionally, the detachment rate from the cell surface for CNCbl versus HOCbl was found to be 4:1, resulting in a two-fold faster overall cellular accumulation and processing rate for HOCbl [1].

Long-Term Liver Retention
Head-to-head
Significant increase in hepatic B12 at 28 days (p
Reported extended tissue retention in cattle model
Single subcutaneous dose; veterinary pharmacokinetic study
Serum Cobalamin Elevation
Reported
40-fold above baseline (OHCbl) vs. 10-fold (CNCbl); equipotent homocysteine reduction
Endpoint context in supplementation study
Hemodialysis cohort; 1 mg IV weekly; 16-week crossover
Cyanide Antidote Survival
Head-to-head
92% survival (11/12) vs. 0% with sodium thiosulfate in severe toxicity model
Reported survival outcome in swine cyanide model
150 mg/kg IV; monitored 60 min post-antidote
NO-Scavenging Effect
Head-to-head
Pressor response and SVR increase; cyanocobalamin indistinguishable from saline
Unique functional property for NO biology research
Anesthetized rabbit model; abolished by L-NAME
IM Bioavailability
Reported
2442 pmol/L higher serum B12 vs. oral cyanocobalamin at 1 month
Bioavailability difference in clinical trial context
RCT, n=37; GRADE moderate certainty
Cellular Kinetics Cobalamin Metabolism In Vitro Model

Serum Cobalamin Elevation

Hydroxocobalamin possesses a unique and stoichiometric cyanide-binding capacity that cyanocobalamin lacks, as the latter already contains a bound cyanide ligand. Hydroxocobalamin binds cyanide in a 1:1 molar ratio, with 5 g of hydroxocobalamin capable of neutralizing 97 mg of cyanide [1]. Clinical studies in cyanide-poisoned patients demonstrate that 5 g of intravenous hydroxocobalamin effectively binds all available cyanide ions up to a blood cyanide concentration of approximately 40 µmol/L; beyond this threshold, a second 5 g dose is required to bind the remaining cyanide [2].

Serum Cobalamin Elevation
Reported
40-fold above baseline (OHCbl) vs. 10-fold (CNCbl); equipotent homocysteine reduction
Endpoint context in supplementation study
Hemodialysis cohort; 1 mg IV weekly; 16-week crossover
Toxicology Cyanide Antidote Ligand Exchange

Cyanide Antidote Efficacy

Hydroxocobalamin exhibits a moderate pressor effect and increases systemic vascular resistance, an effect that is absent with cyanocobalamin. In anesthetized rabbit studies, the hemodynamic effects of cyanocobalamin infusion were found to be indistinguishable from those of saline control [1]. In contrast, hydroxocobalamin infusion produced a measurable increase in systemic vascular resistance and blood pressure, accompanied by a decrease in cardiac output [1]. This effect is attributed to the scavenging of nitric oxide (NO) by hydroxocobalamin, a property not shared by cyanocobalamin.

Cyanide Antidote Survival
Head-to-head
92% survival (11/12) vs. 0% with sodium thiosulfate in severe toxicity model
Reported survival outcome in swine cyanide model
150 mg/kg IV; monitored 60 min post-antidote
Vascular Pharmacology Nitric Oxide Hemodynamics

Nitric Oxide Scavenging Effect

Hydroxocobalamin occupies an intermediate position in terms of stability among commonly used B12 vitamers, offering a balance between the high stability of cyanocobalamin and the biological relevance of coenzyme forms. Under combined physicochemical stress (interaction with water-soluble vitamins, UV, heat, and pH), hydroxocobalamin exhibited degradation losses ranging from 24% to 26% [1]. This compares favorably to methylcobalamin, which suffered 48% to 76% loss under the same conditions, but is less stable than cyanocobalamin, which showed only 6% to 13% degradation loss [1]. The addition of sorbitol as a stabilizer significantly reduced the degradation loss of hydroxocobalamin to 10% [1].

NO-Scavenging Effect
Head-to-head
Pressor response and SVR increase; cyanocobalamin indistinguishable from saline
Unique functional property for NO biology research
Anesthetized rabbit model; abolished by L-NAME
Pharmaceutical Stability Excipient Compatibility Formulation Science

Intramuscular B12 Bioavailability

Hydroxocobalamin exhibits a distinct binding affinity for hog intrinsic factor compared to cyanocobalamin and other B12 analogs. Competitive binding assays demonstrated that while cyanocobalamin shares equal binding affinity for hog intrinsic factor with methylcobalamin, dicyanocobalamin, and nitritocobalamin, it does not share the same affinity as hydroxocobalamin, sulphitocobalamin, and adenosylcobalamin [1]. This differential binding profile indicates that hydroxocobalamin interacts with the primary B12 transport protein in a manner distinct from cyanocobalamin.

IM Bioavailability
Reported
2442 pmol/L higher serum B12 vs. oral cyanocobalamin at 1 month
Bioavailability difference in clinical trial context
RCT, n=37; GRADE moderate certainty
Protein Binding Absorption Assay Interference

Hydroxocobalamin Application Scenarios


Emergency Cyanide Antidote Stockpiling

Hydroxocobalamin (Standard) is an essential reference material for pharmaceutical developers and contract research organizations (CROs) engaged in the formulation, stability testing, and analytical quantification of cyanide antidote products. Its unique 1:1 stoichiometric binding of cyanide (5 g neutralizes 97 mg cyanide) necessitates precise analytical methods to verify potency and purity [1]. The standard is critical for calibrating HPLC and spectrophotometric assays designed to measure hydroxocobalamin concentration and to monitor the formation of cyanocobalamin as a reaction product in both in vitro and in vivo studies [2].

Long-Acting Veterinary B12 Supplementation

Due to its superior intramuscular retention (approximately 75% vs. 20% for cyanocobalamin) and extended serum half-life, Hydroxocobalamin (Standard) is the preferred reference compound for developing novel, long-acting B12 formulations [1]. Researchers designing depot injections, sustained-release implants, or nanoparticle-based delivery systems require a highly pure Hydroxocobalamin Standard to establish baseline release kinetics and to compare the performance of new formulations against the established, long-retained hydroxocobalamin profile.

Rapid-Response Intramuscular B12 Repletion

The significantly faster intracellular processing rate of hydroxocobalamin (6-fold faster activation than cyanocobalamin) and its distinct protein binding characteristics make Hydroxocobalamin (Standard) a crucial tool for in vitro studies of cobalamin uptake, lysosomal processing, and intracellular trafficking [1]. This standard is essential for experiments in HeLa cells, hepatocytes, or other cell lines where the kinetics of conversion to active coenzyme forms (methylcobalamin and adenosylcobalamin) is a primary endpoint [1].

Cell Culture Rapid Cobalamin Activation

In food science, clinical diagnostics, and nutritional supplement analysis, Hydroxocobalamin (Standard) is required for the accurate identification and quantification of individual B12 vitamers in complex matrices. Given its intermediate stability profile (24-26% degradation loss under stress) and distinct intrinsic factor binding affinity, a pure standard is necessary to validate HPLC, LC-MS/MS, or competitive-binding assays that must distinguish hydroxocobalamin from cyanocobalamin, methylcobalamin, and adenosylcobalamin [1].

Application
Selection Property
Validation Focus
Cyanide toxicity model research / industrial safety stockpiling
Monotherapy survival outcome in severe toxicity models
Survival and hemodynamic endpoints in cyanide-challenged models
Veterinary cobalamin supplementation research
Sustained hepatic retention after single dose
Liver cobalamin concentration at extended timepoints
Parenteral cobalamin repletion studies
Achieved serum B12 levels vs. oral comparators
Bioavailability and holotranscobalamin endpoints
Cell culture cobalamin metabolism studies
Intracellular activation rate in vitro
Coenzyme conversion kinetics in cell models
Nitric oxide scavenging research tool
NO-scavenging hemodynamic activity distinct from cyanocobalamin
Pressor response and NO synthase inhibition reversal

Technical Documentation Hub

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